molecular formula C15H23N5O2S B1672155 N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine CAS No. 39069-52-8

N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine

Cat. No. B1672155
CAS RN: 39069-52-8
M. Wt: 337.4 g/mol
InChI Key: GSGVDKOCBKBMGG-UHFFFAOYSA-N
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Description

GS 39783, also known as N,N’-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine, is a compound used in scientific research. It acts as a positive allosteric modulator at the gamma-aminobutyric acid B (GABA B) receptor. This compound has been shown to produce anxiolytic effects in animal studies and reduces self-administration of alcohol, cocaine, and nicotine .

Scientific Research Applications

GS 39783 has a wide range of scientific research applications:

Mechanism of Action

GS 39783 exerts its effects by acting as a positive allosteric modulator at the GABA B receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed throughout the central nervous system. GS 39783 enhances the receptor’s response to gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This modulation helps reduce anxiety and addictive behaviors by regulating potassium and calcium channels .

Safety and Hazards

The compound is classified as having acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity following single exposure (Category 3), with the respiratory system being the target organ . The safety data sheet recommends consulting a physician in case of exposure .

Preparation Methods

The synthesis of GS 39783 involves several steps. The key synthetic route includes the reaction of 2-methylthio-5-nitropyrimidine-4,6-diamine with dicyclopentylamine under specific conditions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the reaction . Industrial production methods for GS 39783 are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.

Chemical Reactions Analysis

GS 39783 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

GS 39783 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

GS 39783 stands out due to its ability to modulate the GABA B receptor without the side effects associated with direct agonists like baclofen.

properties

IUPAC Name

4-N,6-N-dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-23-15-18-13(16-10-6-2-3-7-10)12(20(21)22)14(19-15)17-11-8-4-5-9-11/h10-11H,2-9H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVDKOCBKBMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NC2CCCC2)[N+](=O)[O-])NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424992
Record name N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39069-52-8
Record name N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39069-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GS-39783
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GS39783
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GS-39783
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3T22A5DM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: GS39783 acts as a positive allosteric modulator (PAM) of the GABAB receptor [, , , , , ]. Unlike agonists that directly activate the receptor, GS39783 binds to a site distinct from the orthosteric GABA binding site [, ]. This binding enhances the affinity and efficacy of agonists, like GABA, at the GABAB receptor [, , ]. This potentiation leads to increased GABAB receptor activation, resulting in downstream effects such as:

  • Enhanced G protein coupling, specifically to Gαo and Gαi subtypes [, ].
  • Inhibition of cAMP formation [, ].
  • Activation of inwardly rectifying potassium channels [].
  • Modulation of intracellular calcium signaling [].
  • Suppression of paired-pulse inhibition in the hippocampus [].

ANone:

    ANone: While the research papers provided don't offer a complete PK/PD profile, certain aspects are highlighted:

    • Administration Routes: GS39783 demonstrates efficacy when administered through various routes, including intraperitoneal (i.p.), intragastric (i.g.), and oral (p.o.) [, , , , , ].
    • Brain Penetration: GS39783 effectively crosses the blood-brain barrier, as evidenced by its ability to modulate behavior and central nervous system function [, , , , , , , , , , ].

    ANone: GS39783 exhibits efficacy in various preclinical models:

      • Potentiates GABA-stimulated [35S]GTPγS binding in cell lines expressing GABAB receptors and native rat brain membranes [].
      • Modulates cAMP levels, intracellular calcium signaling, and inwardly rectifying potassium channels in cell-based assays [].
      • Exhibits anxiolytic-like effects in rodent models of anxiety [, , ].
      • Reduces psychostimulant conditioned-reinforcement and reward [, , ].
      • Decreases alcohol self-administration in various rodent models [, , , , , ].
      • Attenuates nicotine reward and self-administration [, ].
      • Exhibits antipsychotic-like effects in some models [].
      • Reduces seizure susceptibility in certain epilepsy models [].

    A: Preclinical studies suggest that GS39783 possesses a favorable safety profile compared to the GABAB receptor agonist, baclofen [, , ]. GS39783 demonstrates fewer sedative, hypothermic, and motor-impairing effects in rodent models [].

    ANone: Several other positive allosteric modulators (PAMs) of the GABAB receptor have been investigated:

    • BHF177: Shows efficacy in reducing nicotine self-administration and potentiating the effects of baclofen [, ].

    ANone:

    • Discovery: GS39783 was first described in the early 2000s as a novel PAM of the GABAB receptor by Novartis Pharma [].
    • Early Characterization: Initial studies focused on its in vitro characterization, demonstrating its ability to enhance GABAB receptor function [].
    • Preclinical Development: Subsequent research explored its therapeutic potential in various animal models of neurological and psychiatric disorders, including anxiety, addiction, and epilepsy [, , , , , , , , , , , , , , , , , , ].

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